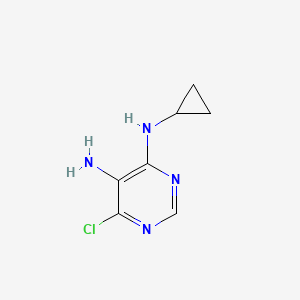

6-chloro-N4-cyclopropylpyrimidine-4,5-diamine

Vue d'ensemble

Description

“6-chloro-N4-cyclopropylpyrimidine-4,5-diamine” is a chemical compound with the CAS Number: 195252-56-3 . It has a molecular weight of 186.64 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8C .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H11ClN4/c1-2-3-10-7-5(9)6(8)11-4-12-7/h4H,2-3,9H2,1H3, (H,10,11,12) .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 186.64 . The storage temperature is normal, and it should be kept in a dark place, sealed in dry, at 2-8C .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Tetrahydropteridine C6-Stereoisomers :

- Chiral N1-protected vicinal diamines, including derivatives of 6-chloro-N4-cyclopropylpyrimidine-4,5-diamine, were used in the synthesis of tetrahydropteridine C6-stereoisomers. This process involved condensation, nitro group reduction, oxidative cyclization, and subsequent reduction, yielding enantiomerically pure stereoisomers (Bailey, Chandrasekaran, & Ayling, 1992).

Formation of Complex Pyrimidines :

- Research on the nitration of pyridine-3,4-diamine and its derivatives, similar to this compound, demonstrated cyclization resulting in complex pyrimidine oxides (Smolyar & Vasilechko, 2010).

Biological and Pharmacological Studies

Study on Pyrimethamine Derivatives :

- Investigations into pyrimethamine derivatives provided insights into the binding mechanisms and enhancement of mutant β-N-acetylhexosaminidase activity. This research might indirectly relate to compounds like this compound, considering their structural similarities (Tropak et al., 2015).

Human Toll-like Receptor Studies :

- Research on human toll-like receptor-8 specific agonistic activity of substituted pyrimidine-2,4-diamines, which could include derivatives of this compound, revealed their potential in modulating immune responses (Beesu et al., 2016).

Discovery of Dual CDK Inhibitors :

- The discovery of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as dual CDK 6 and 9 inhibitors with anti-tumor activity indicates the potential pharmacological relevance of structurally similar compounds like this compound (Wang et al., 2020).

Environmental and Agricultural Research

Pesticide Degradation Studies :

- The differentiation of nonpoint sources of deisopropylatrazine in surface water using discrimination diagrams involved compounds structurally related to this compound, highlighting its potential role in environmental monitoring and analysis (Meyer, Thurman, & Goolsby, 2001).

Herbicide Sorption Studies :

- Investigations into the sorption of herbicides, such as atrazine and trifluralin, in relation to soil characteristics, involved chemicals with similar structures to this compound. These studies are crucial for understanding the environmental behavior of such compounds (Francioso et al., 1992).

Safety and Hazards

Propriétés

IUPAC Name |

6-chloro-4-N-cyclopropylpyrimidine-4,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4/c8-6-5(9)7(11-3-10-6)12-4-1-2-4/h3-4H,1-2,9H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZWNOIHCDKJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C(=NC=N2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[2-(6-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide](/img/structure/B2468469.png)

![4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2468473.png)

![2-phenoxy-N-[4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2468479.png)

![7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2468483.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate](/img/structure/B2468484.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2468486.png)